Ethyl 2-(dimethylphosphorylmethylamino)acetate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

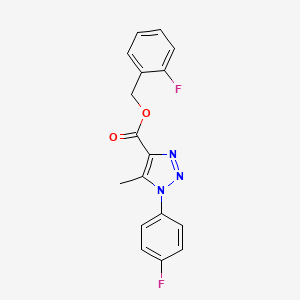

Ethyl 2-(dimethylphosphorylmethylamino)acetate;hydrochloride is a chemical compound with the CAS Number: 2445791-12-6 . It has a molecular weight of 229.64 . The IUPAC name for this compound is ethyl ((dimethylphosphoryl)methyl)glycinate hydrochloride . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16NO3P.ClH/c1-4-11-7(9)5-8-6-12(2,3)10;/h8H,4-6H2,1-3H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 229.64 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Ethyl 2-arylamino-2-oxo-acetates have been used in a reaction with dimethyl acetylenedicarboxylate, catalyzed by triphenylphosphine, to produce dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates. These compounds exhibit notable atropisomerism due to a high energy barrier for rotation around the N-aryl bond (Yavari, Aghazadeh, & Tafazzoli, 2002).

Analytical Methods

- A derivative UV-spectrophotometry method, the “zero-crossing” technique, was employed for the stability studies of (dimethylamino)ethyl o-chloro, p-dimethylamino(sulphamoxylphenoxy)-acetate hydrochloride in aqueous solution. This method was used for the kinetic investigation of the compound's decomposition product by hydrolysis (Surmeian, Ciohodaru, & Cilianu, 1996).

Biological Studies

- Research has investigated the dynamics of the distribution of 2-(dimethylamino)ethyl-(1-hydroxycyclopentyl)(phenyl) acetate in the organs and blood of warm-blooded animals. This study utilized chromatography, UV spectrophotometry, and gas chromatography mass-spectrometry (Shormanov & Pravdyuk, 2017).

Pharmaceutical Research

- Synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride was conducted, examining its effects on learning and memory in mice. This work contributes to the understanding of the compound's influence on cognitive functions (Jiang Jing-ai, 2006).

Chemical Synthesis

- The synthesis of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, a modified Yamaguchi reagent for enantioselective esterification, thioesterification, amidation, and peptide synthesis, showcases the versatility of this compound in advanced chemical synthesis (Chandra, Manne, Mondal, & Mandal, 2018).

Receptor Agonist Studies

- A study identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist of the urotensin-II receptor, highlighting its potential as a pharmacological research tool and drug lead (Croston et al., 2002).

Safety and Hazards

The compound is classified under the GHS07 hazard pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Propriétés

IUPAC Name |

ethyl 2-(dimethylphosphorylmethylamino)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO3P.ClH/c1-4-11-7(9)5-8-6-12(2,3)10;/h8H,4-6H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYKHFXODFYZAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCP(=O)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClNO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453883.png)

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2453884.png)

![(E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide](/img/structure/B2453892.png)

![3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2453897.png)

![N-(2-bromobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2453898.png)

![8-bromo-3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2453899.png)